N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a 3,5-dimethoxybenzamide moiety. The cyclopropanecarbonyl group introduces conformational constraints, while the dimethoxy substituents on the benzamide enhance polarity and electronic effects. This compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX programs for structural refinement) and spectroscopic methods (IR, NMR) for characterization .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-18-11-16(12-19(13-18)28-2)21(25)23-17-7-8-20-15(10-17)4-3-9-24(20)22(26)14-5-6-14/h7-8,10-14H,3-6,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCANZLSJVMADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide typically involves multiple steps, including the formation of the cyclopropane ring, the tetrahydroquinoline core, and the final coupling with the dimethoxybenzamide group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropane Formation: This step often involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Tetrahydroquinoline Synthesis: This can be achieved through hydrogenation of quinoline derivatives or other suitable methods.
Coupling Reaction: The final step involves coupling the cyclopropane-tetrahydroquinoline intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for organic synthesis and reaction mechanism studies.
Biology: It may have potential biological activities, including interactions with specific enzymes or receptors, which can be explored for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique structure may find applications in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS 941911-11-1), a closely related analog described in . The primary distinctions lie in:
Substituents on the tetrahydroquinoline core: Target compound: 1-Cyclopropanecarbonyl group (rigid, planar structure). Analog: 1-Isobutyl group (flexible aliphatic chain) and 2-oxo functionality.
Substituents on the benzamide :
- Target compound : 3,5-Dimethoxy groups (electron-donating, polar).
- Analog : 3,5-Dimethyl groups (less polar, lipophilic).
Molecular and Physicochemical Properties
*Inferred formula based on structural analysis.
†Calculated from inferred formula.
Impact of Substituents
Structural Characterization
Both compounds would rely on:
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths and angles, critical for confirming the cyclopropane ring’s geometry .
- Spectroscopy : IR and NMR data (e.g., carbonyl stretches at ~1,650–1,750 cm⁻¹, aromatic proton signals) differentiate substituent effects .
Research Implications
- Drug Design : The target compound’s rigidity and polarity make it a candidate for targeting polar binding pockets, whereas the analog’s lipophilicity may favor central nervous system applications.
- Structure-Activity Relationships (SAR): The comparison highlights how minor substituent changes (e.g., methoxy to methyl) can drastically alter physicochemical and biological profiles.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is a complex organic compound with notable potential in biological applications. Its unique structural features, including a cyclopropane ring and a tetrahydroquinoline moiety, suggest that it may possess significant pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C23H24N2O4
- Molecular Weight : 392.45 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(Nc1cc(c(c(c1)OC)OC)C(=O)N2CCCCC2)C(=O)C3CC3
The compound's structure is characterized by the presence of a cyclopropanecarbonyl group attached to a tetrahydroquinoline derivative and a dimethoxybenzamide moiety. These components are believed to play crucial roles in its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.4 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition
Preliminary studies have indicated that this compound may act as an enzyme inhibitor . Specific targets include:
- Cyclooxygenase (COX) : The compound has shown potential in inhibiting COX enzymes involved in inflammatory pathways.
- Protein Kinases : Initial assays indicate possible interactions with various protein kinases that play roles in cell signaling and proliferation.
Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of exposure.
Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was performed against multiple pathogens. The results highlighted the compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. Further studies are warranted to explore its mechanism of action against these microbes.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide, and how can reaction yields be optimized?
Answer:
A common approach involves condensation reactions under reflux conditions. For example, cyclopropanecarbonyl chloride can react with the tetrahydroquinolin-6-amine precursor in a polar aprotic solvent (e.g., DMF or acetic anhydride) with a base (e.g., sodium acetate) to facilitate amide bond formation . Optimization of solvent choice (e.g., acetic anhydride/acetic acid mixtures), reaction time (2–12 hours), and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) can improve yields. Post-reaction purification via crystallization (e.g., DMF/water mixtures) or column chromatography is critical for isolating high-purity products .
Basic: What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Answer:
- IR Spectroscopy : Confirm the presence of amide carbonyl (~1650–1719 cm⁻¹) and methoxy groups (~2830–2980 cm⁻¹) .
- NMR : Use - and -NMR to verify cyclopropane protons (δ ~1.0–2.5 ppm), aromatic protons (δ ~6.5–8.0 ppm), and methoxy groups (δ ~3.7–3.9 ppm). Discrepancies in splitting patterns may require 2D NMR (e.g., COSY, HSQC) for resolution .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 386–436 for analogs) and fragmentation patterns .
Advanced: How can researchers address contradictions in spectral data during structural validation?
Answer:
- Case Study : If NMR signals for the cyclopropane moiety overlap with other protons, use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to resolve splitting .
- X-ray Crystallography : Resolve ambiguous stereochemistry or bond angles by growing single crystals and analyzing metrics like R-factor (≤0.06) and data-to-parameter ratios (>14:1) .
- Comparative Analysis : Cross-reference with published analogs (e.g., 3,5-dimethoxybenzamide derivatives) to identify systematic shifts in spectral data .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological assays?
Answer:
- Analog Synthesis : Modify the benzamide (e.g., replace methoxy with halogen or alkyl groups) or tetrahydroquinoline scaffold (e.g., introduce substituents at position 3) to assess pharmacological impacts .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins, guided by the compound’s InChI key and PubChem-derived 3D structures .
- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and correlate activity with structural features like electron-withdrawing groups on the benzamide ring .
Advanced: How can researchers validate the purity and stability of this compound under experimental conditions?
Answer:
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection (PDA) to quantify impurities (<1%) and confirm stability in storage solvents (e.g., DMSO or ethanol) .
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, or varying pH levels, and monitor decomposition via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss under controlled heating (e.g., 25–300°C at 10°C/min) .
Basic: What crystallographic data are available for related 3,5-dimethoxybenzamide derivatives?
Answer:
X-ray studies of N-(3,5-dimethoxyphenyl)benzamide reveal a planar benzamide core with dihedral angles of 5.2° between the benzene rings. Key metrics include C–C bond lengths of 1.395–1.489 Å and R-factors of 0.054, confirming high structural accuracy . These data provide a reference for predicting the target compound’s conformation and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (target ~3–5), aqueous solubility, and cytochrome P450 inhibition risks .
- Molecular Dynamics (MD) : Simulate membrane permeability by modeling the compound’s interaction with lipid bilayers, focusing on cyclopropane rigidity and methoxy group polarity .
- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies potential oxidation sites (e.g., tetrahydroquinoline ring) for metabolic stability optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
